molecular formula C11H11N3O2S2 B2382684 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393567-24-3

3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2382684
CAS No.: 393567-24-3
M. Wt: 281.35
InChI Key: MRVVQCHLSABPGC-UHFFFAOYSA-N
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Description

3-Methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a benzamide moiety substituted with a methoxy group at the 3-position and a 1,3,4-thiadiazole ring substituted at the 5-position with a methylsulfanyl (-SCH₃) group. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The methoxy group enhances solubility and modulates electronic effects, while the methylsulfanyl substituent may influence hydrophobic interactions and binding affinity .

Properties

IUPAC Name

3-methoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c1-16-8-5-3-4-7(6-8)9(15)12-10-13-14-11(17-2)18-10/h3-6H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVVQCHLSABPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various aromatic acids in the presence of ethanol . For 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, the synthetic route may involve the following steps:

    Cyclization: Thiosemicarbazide is cyclized with 3-methoxybenzoic acid in ethanol to form the intermediate 5-methylsulfanyl-1,3,4-thiadiazole.

    Substitution: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as potassium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of such compounds often employs microwave-assisted synthesis to enhance reaction rates and yields . This method involves the use of microwave irradiation to accelerate the cyclization and substitution reactions, resulting in higher efficiency and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with cellular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly impact biological activity:

  • 3-Methoxy vs. 2-Methoxy (Ortho): Compound 4j (2-methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) demonstrated potent cytotoxicity against PC3 prostate cancer cells (IC₅₀ = 4.96 µM) and HT29 colon cancer cells (IC₅₀ = 16.00 µM) . The ortho-methoxy group may enhance steric interactions with cellular targets.
  • Halogen Substitutions :
    • Bromo-substituted derivatives (e.g., 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide) showed 100% protection against mortality in vivo at 60 mg/kg, suggesting electronegative groups like bromo enhance activity .
    • Fluoro-substituted analogs (e.g., 3-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide) exhibited structural similarities but lacked explicit potency data in the evidence .

Substituent Effects on the Thiadiazole Ring

The 5-position of the thiadiazole ring is critical for modulating activity:

  • Methylsulfanyl (-SCH₃): The target compound’s methylsulfanyl group is structurally analogous to compound 45 (N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide), which exhibited antiviral activity against Influenza A H3N2 (EC₅₀ = 31.4 µM) . The sulfur atom may facilitate hydrogen bonding or hydrophobic interactions. N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide () features a longer alkyl chain (-SCH₂CH₃), which could increase lipophilicity but reduce target specificity compared to methylsulfanyl .
  • Pyridinyl and Aromatic Substitutions: Derivatives with 5-(pyridin-2-yl) substituents (e.g., 4j and 4k) showed moderate 15-LOX-1 inhibitory activity (26–28%) and cytotoxicity, highlighting the role of aromatic π-π interactions .

Hybrid Structures and Pharmacophores

  • Chalcone-Thiadiazole Hybrids :
    • Compounds like 5a ((E)-N-(5-(3,4-dihydroxyphenyl)-1,3,4-thiadiazol-2-yl)-4-(3-oxo-3-phenylprop-1-en-1-yl)benzamide) demonstrated strong cytotoxicity against HeLa cells (IC₅₀ = 9.12 µM) via G2/M cell cycle arrest and apoptosis induction . The chalcone moiety introduces additional electrophilic sites for DNA interaction.
    • The target compound lacks a chalcone group, suggesting a different mechanism of action focused on thiadiazole-benzamide interactions.

Key Findings and Implications

  • Methoxy Position : Ortho-substituted methoxy derivatives (e.g., 4j) show higher cytotoxicity than para or meta positions, likely due to optimized steric effects .
  • Methylsulfanyl vs. Halogens : While bromo and chloro substituents enhance potency in certain contexts (e.g., in vivo protection), methylsulfanyl may offer unique antiviral or antimicrobial advantages .
  • Hybrid Pharmacophores : Chalcone-thiadiazole hybrids outperform simple benzamide derivatives in cytotoxicity, suggesting combinatorial approaches improve efficacy .

Biological Activity

3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by various studies and data.

Structural Characteristics

The compound features a methoxy group , a benzamide moiety , and a thiadiazole ring substituted with a methylsulfanyl group . These structural components contribute to its potential pharmacological applications.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole showed moderate to significant antibacterial and antifungal activities against various strains:

MicroorganismActivity LevelReference
Staphylococcus aureusModerate (MIC = 62.5 μg/mL)
Escherichia coliSignificant (MIC = 32.6 μg/mL)
Aspergillus nigerModerate

The compound's unique structure allows it to interact effectively with bacterial cell membranes and fungal cell walls.

Anticancer Properties

Thiadiazole derivatives have shown promise in anticancer research. The cytostatic properties of compounds similar to 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide were evaluated in various studies:

  • Mechanism of Action : Compounds with the thiadiazole ring have been associated with the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Studies : A recent study demonstrated that certain thiadiazole derivatives exhibited significant antiproliferative effects on cancer cell lines (e.g., MCF-7 breast cancer cells) at low micromolar concentrations .

Antioxidant Activity

Benzamide compounds are noted for their antioxidant properties. Research indicates that 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide may possess:

  • Free Radical Scavenging Activity : The ability to neutralize free radicals contributes to its potential in preventing oxidative stress-related diseases.
  • Metal Chelating Activity : This property aids in reducing metal ion-induced oxidative damage.

Synthesis and Functionalization

The synthesis of 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves several key steps:

  • Formation of the Thiadiazole Ring : Utilizing appropriate precursors.
  • Introduction of the Methoxy Group : Via methylation reactions.
  • Benzamide Formation : Coupling reactions to attach the benzamide moiety.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideContains chloro and sulfamoyl groupsDifferent substituents affecting activity
4-methoxy-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamideSimilar oxadiazole structureVariations in biological activity due to position
N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)benzamideContains a thiadiazole ringDifferent reactivity patterns due to sulfur atom

This table illustrates how variations in structure can lead to different biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization techniques for 3-methoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology :

  • Synthesis : Multi-step reactions involving cyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation or substitution reactions. Key steps require controlled temperatures (e.g., 60–80°C), polar aprotic solvents (e.g., DMF), and catalysts like triethylamine .

  • Characterization : Nuclear Magnetic Resonance (NMR) for confirming substituent positions, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for functional group identification. Thin-layer chromatography (TLC) or HPLC monitors reaction progress and purity (>95%) .

    • Data Table :
StepReagents/ConditionsKey IntermediatePurity (%)
1CS₂, dry MeCNThiosemicarbazide derivative~80
2Alkylation (e.g., CH₃I)Thiadiazole core90–95
3BenzoylationFinal product≥95

Q. How does the structural configuration influence the compound’s reactivity and stability?

  • Methodology :

  • The methoxy group enhances electron donation, stabilizing the benzamide moiety, while the methylsulfanyl group on the thiadiazole ring is prone to oxidation (e.g., forming sulfoxides/sulfones under H₂O₂) . Stability studies under varying pH/temperature conditions (e.g., accelerated degradation testing) reveal hydrolysis susceptibility in acidic/basic environments .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in anticancer research?

  • Methodology :

  • In vitro assays : Apoptosis induction measured via Annexin V/PI staining; cell cycle arrest (G1/S phase) analyzed by flow cytometry .

  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR) using recombinant proteins and ATP-competitive binding studies .

  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerase II, validated by mutagenesis studies .

    • Key Finding : IC₅₀ values range from 2–10 µM against breast (MCF-7) and colon (HCT-116) cancer cells, with lower toxicity (IC₅₀ > 50 µM) in non-cancerous HEK293 cells .

Q. How do structural modifications affect bioactivity compared to similar thiadiazole derivatives?

  • Methodology :

  • SAR Studies :
  • Methoxy position : 3,4-Dimethoxy analogs () show enhanced cytotoxicity (IC₅₀ 1.5 µM) due to improved membrane permeability.
  • Methylsulfanyl replacement : Substitution with trifluoromethyl ( ) increases lipophilicity (logP +0.8) and target selectivity.
  • Comparative assays : Parallel testing against microbial strains (e.g., S. aureus) reveals methylsulfanyl derivatives exhibit broader-spectrum activity than morpholinosulfonyl analogs .

Q. How can contradictions in reported biological activities across studies be resolved?

  • Methodology :

  • Assay standardization : Control for variables like cell passage number, serum concentration, and incubation time .

  • Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .

  • Structural analogs : Compare activity of 3-methoxy derivatives with 4-methoxy or chloro-substituted counterparts (e.g., ) to isolate substituent effects .

    • Case Study : Discrepancies in antimicrobial activity ( vs. 6) may arise from differences in bacterial strain resistance profiles or solvent choice (DMSO vs. aqueous buffers) .

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